1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H17BrFN3O4 and its molecular weight is 450.264. The purity is usually 95%.
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Scientific Research Applications
B-Raf Kinase Inhibition
A study by Yang et al. (2012) investigated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives for their B-Raf inhibitory and anti-proliferative activities. The compounds showed potent activity against B-Raf(V600E) and WM266.4 human melanoma cell line, indicating potential application in cancer treatment (Yang et al., 2012).
Orexin-1 Receptor Mechanisms
Another study by Piccoli et al. (2012) evaluated the effects of certain compounds, including those with structural similarities to 1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea, on compulsive food consumption in a binge-eating model in rats (Piccoli et al., 2012).
Synthesis of Neolignan
Ganesh et al. (2001) described a novel regioselective synthesis of neolignan, a compound related to this compound, indicating its utility in organic chemistry and potential biological applications (Ganesh et al., 2001).
Caspase-3 Inhibition
Jiang and Hansen (2011) synthesized 1,2,3-triazoles containing 2,3-dihydrobenzo[b][1,4]dioxin moiety as potent inhibitors against caspase-3, suggesting applications in the study of apoptosis and potential therapeutic use (Jiang & Hansen, 2011).
Synthesis and Crystal Structure Analysis
Xin (2006) focused on the synthesis of a compound structurally similar to the one , providing insights into its crystal structure and potential applications in material science or drug design (Xin, 2006).
Antimicrobial Evaluation
Rani et al. (2014) explored the synthesis and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating potential antimicrobial applications (Rani et al., 2014).
α-Glucosidase and Acetylcholinesterase Inhibition
Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting implications in diabetes and Alzheimer's disease treatment (Abbasi et al., 2019).
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O4/c20-11-1-3-15(14(21)7-11)23-19(26)22-12-8-18(25)24(10-12)13-2-4-16-17(9-13)28-6-5-27-16/h1-4,7,9,12H,5-6,8,10H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEWDBJQHGDIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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